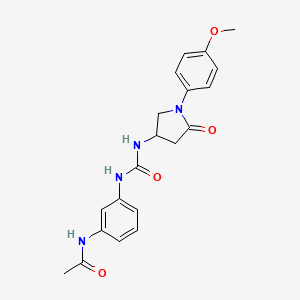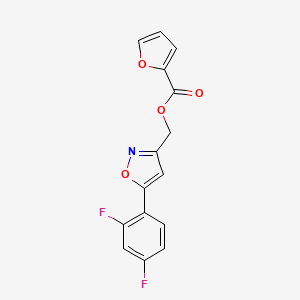![molecular formula C22H20F3N5O2S B2617634 N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 909575-08-2](/img/structure/B2617634.png)
N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned, “N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide”, is a complex organic molecule. It contains several functional groups, including a methoxyphenyl group, a methylthio group, a trifluoromethyl group, and a triazolopyrimidine group .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,4-triazolo[1,5-a]pyridines, has been reported in the literature. A metal- and oxidant-free intramolecular dehydrogenative N–N bond formation has been developed under mild and scalable electrolytic conditions. Various valuable 1,2,4-triazolo[1,5-a]pyridines were synthesized efficiently from the readily available N-(2-pyridyl)amidines .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .科学的研究の応用
Synthesis and Biological Activities
Research on compounds structurally related to N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has focused on their synthesis and biological activities. Studies have demonstrated the synthesis of various triazolopyrimidines using techniques such as the Biginelli protocol and have characterized these compounds using spectroscopic methods. These compounds have been evaluated for their antimicrobial and antioxidant activities, highlighting their potential in biological and pharmaceutical research (Gilava et al., 2020).
Structural and Mechanistic Insights
Another aspect of research involves understanding the structural and mechanistic aspects of triazolopyrimidine derivatives. Studies have explored the rearrangement of related compounds and provided insights into their chemical structures through techniques like X-ray diffraction and spectroscopic analysis. This type of research contributes to a deeper understanding of the chemical behavior and potential applications of these compounds (Lashmanova et al., 2019).
Antimicrobial and Antifungal Evaluation
The antimicrobial and antifungal properties of triazolopyrimidines have also been a subject of interest. New derivatives of these compounds have been synthesized and assessed for their ability to inhibit bacterial and fungal growth, indicating their potential use in developing new antimicrobial agents (Chauhan & Ram, 2019).
Potential in Supramolecular Chemistry
Research has also delved into the applications of triazolopyrimidine derivatives in supramolecular chemistry. Novel pyrimidine derivatives have been synthesized and investigated as ligands for co-crystallization, forming complex structures through hydrogen bonding. This highlights their potential utility in the field of crystal engineering and material science (Fonari et al., 2004).
将来の方向性
The trifluoromethyl group is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds. The medicinal use of the trifluoromethyl group dates from 1928, although research became more intense in the mid-1940s . This suggests that compounds containing this group, such as the one you mentioned, may have potential applications in medicinal chemistry.
特性
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-2-methylsulfanyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5O2S/c1-12-17(19(31)27-15-6-4-5-7-16(15)32-2)18(30-20(26-12)28-21(29-30)33-3)13-8-10-14(11-9-13)22(23,24)25/h4-11,18H,1-3H3,(H,27,31)(H,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFQDYNTBBTNJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617551.png)
![2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid](/img/structure/B2617552.png)

![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2617558.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2617559.png)
![6-Cyclopropyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2617560.png)
![N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide](/img/structure/B2617561.png)



![2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2617570.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2617571.png)

![N-(2,5-dichlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2617574.png)
